N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple stepsCommon reagents used in these reactions include benzimidazole, 3,4-dichlorobenzyl chloride, and furan-2-carboxylic acid . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core allows it to bind to various enzymes and receptors, disrupting their normal function. This can lead to the inhibition of viral replication, bacterial growth, or cancer cell proliferation . The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide can be compared with other benzimidazole derivatives, such as:
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Known for its antiviral activity.
N-[1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide: Another compound with similar structural features. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Biological Activity
N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications. The compound's structure, derived from benzimidazole and furan moieties, suggests a multifaceted interaction with biological systems.
Chemical Structure and Properties
The chemical formula for this compound is C19H18Cl2N3O with a molecular weight of approximately 372.27 g/mol. The presence of the 3,4-dichlorobenzyl group enhances its lipophilicity, potentially influencing its biological activity.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C19H18Cl2N3O |
Molecular Weight | 372.27 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole possess strong antibacterial and antifungal activities. For instance, a related compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimal inhibitory concentration (MIC) comparable to that of vancomycin .
Table 1: Antimicrobial Activity Comparison
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | Not yet determined | TBD |
Benzimidazole derivative A | 0.78 | MRSA |
Benzimidazole derivative B | 1.56 | E. coli |
Anticonvulsant Activity
In animal models, similar compounds have shown promising anticonvulsant effects. For example, N'-benzyl 2-amino acetamides demonstrated significant activity in maximal electroshock seizure (MES) tests with effective doses lower than that of phenobarbital . This suggests that the structural modifications in this compound could confer similar or enhanced anticonvulsant properties.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, studies indicate that benzimidazole derivatives may interact with various receptors and enzymes:
- Inhibition of Enzymes : Some benzimidazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : Compounds may modulate neurotransmitter receptors, contributing to their anticonvulsant effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives against a range of pathogens. The results indicated that modifications at the benzyl position significantly influenced activity levels. For instance, the introduction of electron-withdrawing groups enhanced antibacterial potency .
Efficacy in Neuropathic Pain Models
In another study focusing on neuropathic pain models, derivatives similar to this compound were tested for their ability to alleviate pain symptoms. The results showed that certain structural modifications led to increased efficacy in reducing pain responses .
Properties
Molecular Formula |
C21H17Cl2N3O2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H17Cl2N3O2/c22-15-8-7-14(12-16(15)23)13-26-18-5-2-1-4-17(18)25-20(26)9-10-24-21(27)19-6-3-11-28-19/h1-8,11-12H,9-10,13H2,(H,24,27) |
InChI Key |
BZEGZXICJMHLHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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